
2-Hydroxyethyl mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl mercaptoacetate is an organic compound with the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol. This compound is characterized by its hydroxyl group (-OH) and thiol group (-SH) attached to the ethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl mercaptoacetate can be synthesized through the reaction of ethylene glycol (ethane-1,2-diol) with mercaptoacetic acid (2-mercaptoacetic acid). The reaction typically involves heating the two reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl mercaptoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the thiol group to a sulfonic acid group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophiles such as amines or halides can substitute the hydroxyl group in substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxyethyl sulfonic acid
Reduction: 2-Hydroxyethyl thiol
Substitution: Various substituted 2-hydroxyethyl derivatives
Scientific Research Applications
2-Hydroxyethyl mercaptoacetate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and coatings, where its reactivity with other chemicals can enhance material properties.
Mechanism of Action
The mechanism by which 2-hydroxyethyl mercaptoacetate exerts its effects depends on the specific application. In drug development, for example, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity.
Molecular Targets and Pathways Involved:
Proteins: Interaction with cysteine residues in enzymes and structural proteins.
Enzymes: Inhibition or activation of specific enzymes through thiol-disulfide exchange reactions.
Pathways: Involvement in redox reactions and signaling pathways related to oxidative stress and cellular defense mechanisms.
Comparison with Similar Compounds
Cysteine: An amino acid with a thiol group.
Glutathione: A tripeptide with a thiol group, important in cellular redox reactions.
Dithiothreitol (DTT): A reducing agent with two thiol groups.
Properties
CAS No. |
7380-58-7 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-hydroxyethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O3S/c5-1-2-7-4(6)3-8/h5,8H,1-3H2 |
InChI Key |
QKZQKNCNSNZRFA-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


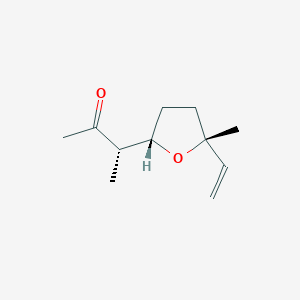
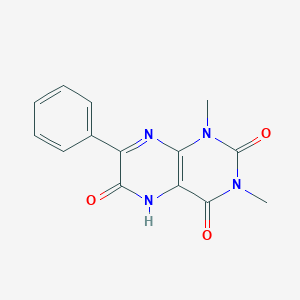
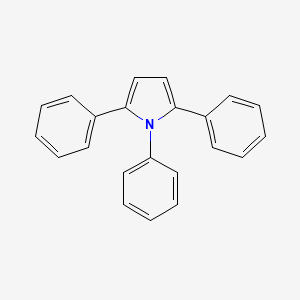
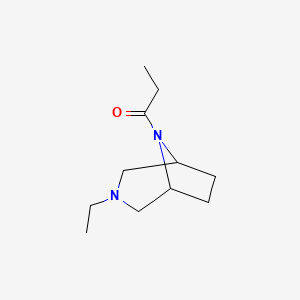
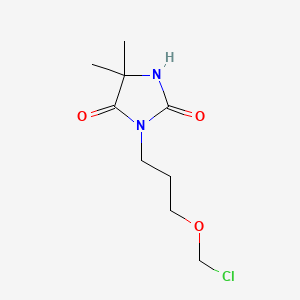
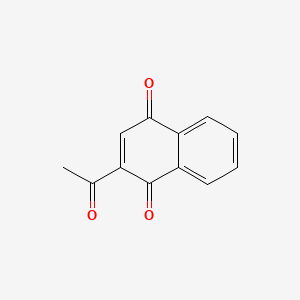
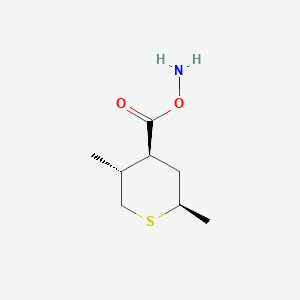
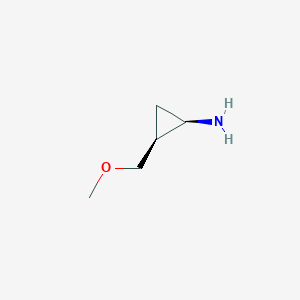

![(2S,3R)-6-ethyl-3-methyl-2-[(E)-pent-2-en-2-yl]-2,3-dihydropyran-4-one](/img/structure/B15349088.png)
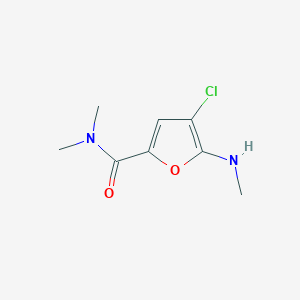
![3,5-Dibromo-2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349095.png)
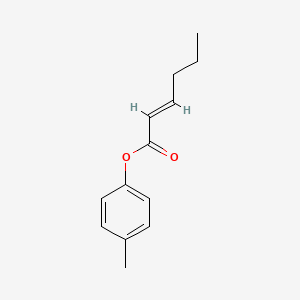
![1,3-Bis[(trimethylsilyl)oxy]-4-(3-methyl-2-butenyl)-5-(8-methyl-7-nonenyl)cyclopentane](/img/structure/B15349106.png)
